alpha-Naphthylpropargylcarbinol

Process Chemistry Safety Engineering Propargylcarbinol Scale-up

alpha-Naphthylpropargylcarbinol (1-(naphthalen-1-yl)but-3-yn-1-ol, CAS 16063-31-7) is a propargylic carbinol featuring a terminal alkyne and a secondary alcohol attached to an alpha-naphthyl moiety. It has been characterized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
Cat. No. B8312643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Naphthylpropargylcarbinol
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC#CCC(C1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C14H12O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h1,3-5,7-10,14-15H,6H2
InChIKeyNXVZHJDQNNNXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Naphthylpropargylcarbinol Procurement Guide: A Naphthyl-Functionalized Propargylic Carbinol for Lipoxygenase Research and Safer Synthesis


alpha-Naphthylpropargylcarbinol (1-(naphthalen-1-yl)but-3-yn-1-ol, CAS 16063-31-7) is a propargylic carbinol featuring a terminal alkyne and a secondary alcohol attached to an alpha-naphthyl moiety [1]. It has been characterized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. Unlike simpler aryl carbinols, naphthylcarbinols exhibit distinct radical intermediate behavior under photooxidative conditions [3]. The compound is accessible via a dehalogenation-based synthetic route that avoids the use of detonable propargyl halides, representing a safer industrial alternative to traditional Grignard-based methods [1].

Why Generic Propargyl Carbinols Cannot Replace Alpha-Naphthylpropargylcarbinol in Research and Industrial Applications


Propargylic carbinols as a class exhibit broad but highly variable biological activity depending on the aromatic substituent [1]. Simply substituting a phenylpropargylcarbinol for the alpha-naphthyl derivative ignores critical differences: the naphthyl group confers distinct radical stability behavior [2] and alters the enzyme inhibition profile across multiple targets [3]. More critically, the specific dehalogenation-based synthetic route disclosed for alpha-naphthylpropargylcarbinol eliminates the safety hazards associated with propargyl bromide, a detonable reagent still required for many generic analogs [4]. The quantitative evidence below demonstrates that procurement decisions based solely on the propargyl carbinol scaffold, without accounting for the naphthyl substitution, risk selecting a compound with fundamentally different safety profiles, radical chemistry, and biological target engagement.

Alpha-Naphthylpropargylcarbinol Quantitative Differentiation Evidence: Comparator-Based Analysis


Safer Synthetic Route: Dehalogenation Method Eliminates Detonable Propargyl Bromide Used in Traditional Propargylcarbinol Synthesis

The patented dehalogenation route produces alpha-naphthylpropargylcarbinol via base-mediated elimination of 2-iodoallyl-alpha-naphthylcarbinol, entirely avoiding propargyl bromide or propargyl chloride [1]. In contrast, traditional propargylcarbinol synthesis employs a Grignard reaction with propargyl bromide, a compound documented to be detonable and capable of monopropellant-type burning, requiring explosion inhibition measures for industrial bulk use [1]. Example 11 of the patent demonstrates a room-temperature, 6-hour reaction yielding 2.78 g of purified alpha-naphthylpropargylcarbinol (nD25 = 1.549, FI-MS m/e 196 M+) from 5.00 g of the iodoallyl precursor [1].

Process Chemistry Safety Engineering Propargylcarbinol Scale-up

Absence of Detectable Radical Intermediates in CAN Photooxidation: Naphthyl vs. Aryl Carbinols

In an ESR spectroscopy study of ceric ammonium nitrate (CAN) photooxidation, radical intermediates derived from parent alkoxyl radicals were detected for all investigated simple arylcarbinols (including 1,1-diphenylethanol, triphenylmethanol, 1,1-diphenylpropanol, and 2-phenylpropan-2-ol), but no radical intermediates could be detected for the naphthyl derivatives [1]. This represents a binary, qualitative differentiation: arylcarbinols generate detectable radical species via beta-scission or bridging pathways, while naphthylcarbinols do not produce ESR-detectable radical intermediates under identical conditions [1].

Radical Chemistry ESR Spectroscopy Oxidative Stability

Multi-Target Enzyme Inhibition Profile: Differentiation from Highly Selective 5-LOX Inhibitors

alpha-Naphthylpropargylcarbinol inhibits multiple enzymes in the arachidonic acid cascade and beyond, including lipoxygenase, cyclooxygenase (to a lesser extent), formyltetrahydrofolate synthetase, and carboxylesterase [1]. Its 5-lipoxygenase IC50 is reported as 53,000 nM (53 µM) against rat 5-LOX [2]. This contrasts with highly selective 5-LOX inhibitors: 2-substituted-1-naphthols exhibit IC50 values of 10–200 nM [3], and the clinical agent zileuton shows IC50 of 300–500 nM [4]. While alpha-naphthylpropargylcarbinol is substantially less potent against 5-LOX, its value lies in its broader target engagement profile, making it suitable as a multi-target reference inhibitor rather than a potency-optimized single-target probe.

Enzyme Inhibition Lipoxygenase Polypharmacology

Structural Versatility as a Bifunctional Building Block: Terminal Alkyne and Naphthyl Chromophore

alpha-Naphthylpropargylcarbinol combines a terminal alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling with a naphthyl chromophore that enables UV-active tracking during purification and analysis [1][2]. This dual functionality distinguishes it from simple alkyl propargyl carbinols (e.g., 3-methylpentyn-3-ol) that lack a chromophore, and from naphthols that lack the alkyne for bioorthogonal conjugation [3]. The compound's propargylic alcohol motif is a recognized pharmacophore in cytotoxic marine natural products, while the naphthyl group provides enhanced lipophilicity (cLogP) compared to phenyl analogs, potentially altering membrane partitioning [3].

Click Chemistry Synthetic Intermediate UV Detection

Recommended Procurement Scenarios for Alpha-Naphthylpropargylcarbinol Based on Differential Evidence


Safer Scale-Up of Propargylcarbinol Intermediates for Agrochemical and Pharmaceutical Synthesis

Process chemistry groups seeking to produce propargylcarbinol intermediates on a multi-kilogram scale should select alpha-naphthylpropargylcarbinol over analogs that require Grignard conditions with propargyl bromide. The patent-demonstrated dehalogenation route (Example 11) operates at ambient temperature in DMF with NaOH, avoiding the detonable reagents that necessitate explosion-proof facilities and specialized safety protocols for traditional propargylcarbinol synthesis [1]. The reported isolated yield of 2.78 g from 5.00 g of iodoallyl precursor, with characterization by refractive index (nD25 = 1.549) and mass spectrometry (FI-MS m/e 196 M+), provides a validated starting point for process optimization [1].

Mechanistic Studies of Radical-Mediated Oxidative Degradation Pathways

Researchers investigating radical intermediates in oxidative processes should procure alpha-naphthylpropargylcarbinol specifically for its absence of ESR-detectable radical intermediates under CAN photooxidation, a property that distinguishes it from all tested arylcarbinols [1]. This compound serves as a radical-silent control in comparative spin-trapping experiments, enabling clean background subtraction when studying radical generation from phenyl or diphenyl analogs that produce bridged radicals, alkyl radicals from beta-scission, or cyanomethylene radicals from solvent H-abstraction [1].

Multi-Target Reference Inhibitor for Arachidonic Acid Cascade Research

For studies requiring a compound that simultaneously inhibits lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, alpha-naphthylpropargylcarbinol provides a documented multi-target profile that highly selective inhibitors like zileuton (5-LOX IC50 = 0.3–0.5 µM) or 2-substituted-1-naphthols (5-LOX IC50 = 10–200 nM) cannot match [1][2]. While its 5-LOX potency (IC50 = 53 µM) is moderate, this is an advantage for applications where complete pathway blockade is undesirable and partial, broad-spectrum inhibition is the experimental goal [2][3].

Bifunctional Building Block for Click Chemistry with Built-In UV Chromophore

Medicinal chemistry and chemical biology laboratories constructing compound libraries via CuAAC or Sonogashira coupling should select alpha-naphthylpropargylcarbinol for its dual functionality: the terminal alkyne enables bioorthogonal conjugation, while the naphthyl chromophore facilitates reaction monitoring by TLC or HPLC without requiring additional fluorescent or UV-active tags [1]. This eliminates a synthetic step compared to workflows using simple alkyl propargyl alcohols that require separate chromophore introduction for analytical detection [2].

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